5-Undecen-3-yne
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Overview
Description
5-Undecen-3-yne is an organic compound with the molecular formula C11H18 and a molecular weight of 150.2606 . It is characterized by the presence of both an alkyne and an alkene functional group within its structure, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecen-3-yne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Undecen-3-yne undergoes various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or ketones.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and alkynes.
Scientific Research Applications
5-Undecen-3-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Undecen-3-yne involves its interaction with various molecular targets and pathways. The presence of both alkyne and alkene groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Decyne: An alkyne with a similar carbon chain length but lacking the alkene group.
1-Undecene: An alkene with a similar carbon chain length but lacking the alkyne group.
5-Decen-1-yne: A compound with both alkyne and alkene groups but with a different position of the functional groups.
Uniqueness
5-Undecen-3-yne is unique due to the specific positioning of its alkyne and alkene groups, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to compounds with only one type of unsaturation.
Properties
CAS No. |
74744-31-3 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(E)-undec-5-en-3-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h10-11H,3-5,7,9H2,1-2H3/b11-10+ |
InChI Key |
HKGRHUQPBWLCLA-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C#CCC |
Canonical SMILES |
CCCCCC=CC#CCC |
Origin of Product |
United States |
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